molecular formula C10H12BrNO2 B15166939 Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester CAS No. 195142-57-5

Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester

Cat. No.: B15166939
CAS No.: 195142-57-5
M. Wt: 258.11 g/mol
InChI Key: FZSHANUFHRHENU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester is an organic compound with the molecular formula C10H12BrNO2 . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-bromoethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester typically involves the esterification of 4-[(2-bromoethyl)amino]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromoethyl group in benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester imparts unique reactivity, making it useful in specific chemical reactions and applications that are not possible with its analogs.

Properties

CAS No.

195142-57-5

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 4-(2-bromoethylamino)benzoate

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)8-2-4-9(5-3-8)12-7-6-11/h2-5,12H,6-7H2,1H3

InChI Key

FZSHANUFHRHENU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCCBr

Origin of Product

United States

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